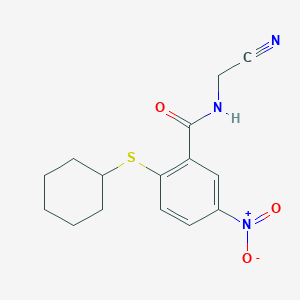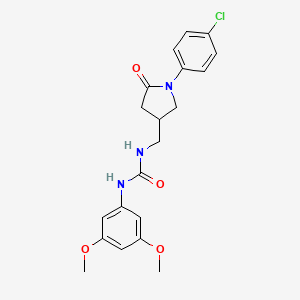![molecular formula C9H14O5S B2516144 Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460750-58-5](/img/structure/B2516144.png)
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 6,6-dioxo-2-oxa-6lambda^6-thiaspiro[3.4]octane-8-carboxylate, is a spirocyclic compound, which is a class of organic compounds characterized by a unique structure where two rings are joined at a single atom. The compound mentioned is not directly synthesized or analyzed in the provided papers, but related compounds with similar spirocyclic structures and functionalities have been studied.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves the reaction of various precursors under specific conditions. For instance, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate is synthesized from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite using sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield a nitrile intermediate, which is further converted to thiazoles . Similarly, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile is synthesized by reacting tetracyanoethylene with a dione, which then reacts with alcohols and ketoximes to form various heterocyclic compounds .
Molecular Structure Analysis
Spirocyclic compounds exhibit interesting molecular structures due to the presence of a spiro junction. The structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a related compound, is formed by reacting ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene . The molecular structure of these compounds is often elucidated using techniques such as NMR and mass spectrometry, as well as X-ray crystallography in some cases, as seen with the cyclopropane derivative obtained from hydrolysis .
Chemical Reactions Analysis
The spirocyclic compounds participate in various chemical reactions, including hydrolysis, which can lead to the formation of different products depending on the conditions. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile results in a mixture of cyclopropane carboxylic acid and a pyrrololate, or alternatively, a dicyanocyclopropane dicarboxamide, depending on the acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their structural features, such as the presence of multiple functional groups and the spiro junction. These properties include solubility, boiling and melting points, and reactivity towards various reagents. The papers provided do not detail the specific physical properties of Ethyl 6,6-dioxo-2-oxa-6lambda^6-thiaspiro[3.4]octane-8-carboxylate, but they do provide insights into the reactivity and stability of similar spirocyclic compounds under different conditions .
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound is part of a class of chemicals that have been synthesized and studied for their unique structural properties. For instance, D’yakonov et al. (2007) discussed the synthesis of spiro[3.4]octanes through the cycloalumination of methylenecyclobutane, leading to derivatives like 6-ethyl-6-aluminaspiro[3.4]octane, which further undergo transformations into spiro[3.3]heptane and 6-thiaspiro[3.4]octane with high yields and selectivity (D’yakonov, Finkelshtein, & Ibragimov, 2007).
- Kuroyan et al. (1991) explored the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, revealing pathways for the creation of thiazoles from related compounds, demonstrating the versatility and reactivity of similar spirocyclic structures (Kuroyan, Pogosyan, & Grigoryan, 1991).
Structural Analysis and Properties
- Parvez et al. (2001) conducted structural analyses of 1-oxa-4-thiaspiro[4.5]decane derivatives under Johnson orthoester Claisen rearrangement conditions, offering insights into the olefin geometry and molecular dimensions of similar spirocyclic compounds (Parvez, Yadav, & Senthil, 2001).
- Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as novel, multifunctional, and structurally diverse modules for drug discovery, highlighting the potential biomedical applications of spirocyclic compounds (Li, Rogers-Evans, & Carreira, 2013).
Propriétés
IUPAC Name |
ethyl 6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5S/c1-2-14-8(10)7-3-15(11,12)6-9(7)4-13-5-9/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONULTYTHVIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC12COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
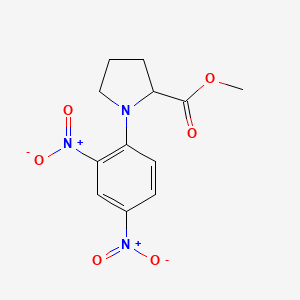
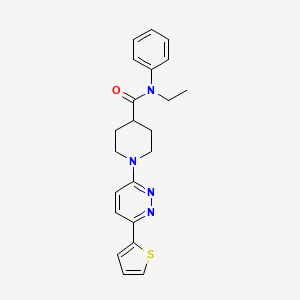
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
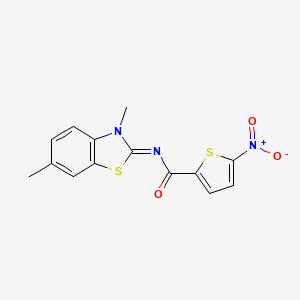

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)


